molecular formula C17H19N5O2 B2629325 8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione CAS No. 305864-89-5

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione

Cat. No.: B2629325
CAS No.: 305864-89-5
M. Wt: 325.372
InChI Key: LJZGFVBYBFIVQT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a benzylamino group, a but-2-enyl group, and a methyl group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a benzylamine and a but-2-enyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaH in an aprotic solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anti-cancer agent. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione is unique due to its specific combination of functional groups and its purine backbone. This structure provides distinct chemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-4-10-22-13-14(21(2)17(24)20-15(13)23)19-16(22)18-11-12-8-6-5-7-9-12/h3-9H,10-11H2,1-2H3,(H,18,19)(H,20,23,24)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZGFVBYBFIVQT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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